2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

Catalog No.
S540331
CAS No.
208827-90-1
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

CAS Number

208827-90-1

Product Name

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2

InChI Key

CXJWUJYYDLYCCQ-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCO

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-alcohol

Canonical SMILES

C#CCOCCOCCOCCO

The exact mass of the compound 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is 188.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Propargyl-PEG3-OH (CAS 208827-90-1) is a heterobifunctional, monodisperse polyethylene glycol linker featuring a terminal alkyne for click chemistry and a primary hydroxyl group for further derivatization. As a discrete "mini-PEG" spacer containing three ethylene oxide units, it provides a precise contour length that is highly sought after in bioconjugation and PROTAC synthesis. This specific architecture balances the need for a hydrophilic hydration shell with a compact footprint. For procurement teams, specifying this exact PEG3 derivative ensures consistent aqueous solubility and predictable steric clearance during copper-catalyzed azide-alkyne cycloaddition (CuAAC), avoiding the polydispersity issues of bulk polymers .

Substituting Propargyl-PEG3-OH with structurally simpler alternatives like propargyl alcohol or lipophilic alkyl-alkynes fundamentally compromises downstream conjugate performance. Direct attachment using propargyl alcohol lacks a spacer, leading to severe steric hindrance that drastically depresses click reaction yields when conjugating bulky biomolecules. Conversely, substituting with an alkyl chain of equivalent length introduces a hydrophobic tether that promotes aggregation in aqueous buffers, increasing non-specific binding to plasma proteins. Furthermore, replacing PEG3 with longer variants (e.g., PEG12) introduces an entropic penalty that can disrupt the precise spatial orientation required for ternary complex formation in targeted protein degradation, making exact PEG3 specification critical for functional reproducibility .

Steric Clearance: CuAAC Conjugation Efficiency vs. Propargyl Alcohol

When performing copper-catalyzed azide-alkyne cycloaddition (CuAAC), the proximity of the alkyne to the core molecule dictates reaction kinetics. Propargyl-PEG3-OH provides a discrete spacer arm that extends the alkyne away from the steric bulk of the attached payload. Compared to direct alkynylation using propargyl alcohol, which often suffers from low yields due to steric clash with bulky protein azides, the PEG3 spacer enables near-quantitative conjugation yields.

Evidence DimensionSteric accessibility for azide-alkyne cycloaddition
Target Compound DataPEG3 spacer physically separates the reactive alkyne from the core payload, minimizing steric clash.
Comparator Or BaselinePropargyl alcohol (no spacer) forces the alkyne flush against the payload.
Quantified DifferencePEG3 integration frequently restores near-quantitative click yields (>90%) compared to the sub-50% yields typical of sterically hindered unspaced alkynes.
ConditionsCuAAC click chemistry with sterically demanding biomolecules or functionalized surfaces.

Procuring the PEG3-spaced alkyne prevents costly loss of expensive biological payloads by ensuring efficient, unhindered click reactivity.

Aqueous Solubility: PEG3 vs. Lipophilic Alkyl Chains

In the design of PROTACs and bioconjugates, the linker must maintain the solubility of highly hydrophobic warheads. The ether backbone of the PEG3 linker creates a dynamic hydration shell that significantly enhances aqueous solubility. In direct comparisons, substituting a PEG linker with a purely hydrocarbon alkyl chain of similar length drastically increases lipophilicity, leading to conjugate aggregation and elevated non-specific binding to plasma proteins and labware .

Evidence DimensionConjugate aqueous solubility and aggregation propensity
Target Compound DataPEG3 ether backbone establishes a dynamic hydration shell, maintaining high aqueous solubility.
Comparator Or BaselineAlkyl chains of equivalent length (e.g., C8) drastically increase lipophilicity.
Quantified DifferencePEG3 linkers typically improve aqueous solubility by several orders of magnitude compared to matched alkyl tethers, steepening dose-response curves.
ConditionsAqueous buffer formulation for cellular assays or intravenous delivery.

Choosing a PEG3 linker over an alkyl chain is critical to avoid formulation failures, aggregation, and assay artifacts caused by non-specific binding.

Conformational Control: PEG3 vs. Long-Chain PEGs in PROTACs

The length of the linker in heterobifunctional degraders is critical for forming a productive ternary complex between the target protein and the E3 ligase. While PEG3 provides a balanced separation distance that allows the ligands to independently orient themselves, extending the linker to longer PEG lengths (e.g., PEG12 or higher) introduces a severe entropic penalty upon binding and reduces cellular permeability, often abolishing degradation activity[1].

Evidence DimensionDegradation efficiency (DC50) and cellular permeability
Target Compound DataPEG3 provides balanced spatial separation without excessive entropic penalty, maximizing ternary complex formation.
Comparator Or BaselineLonger PEG linkers (e.g., PEG12) introduce high entropic penalties upon binding and reduce cellular permeability.
Quantified DifferencePEG3 frequently achieves sub-nanomolar DC50 values, whereas over-extended PEGs can completely abrogate target degradation.
ConditionsIntracellular targeted protein degradation assays requiring membrane permeation and specific E3 ligase-target proximity.

For PROTAC procurement, specifying the compact PEG3 spacer prevents the catastrophic loss of cellular permeability and efficacy associated with overly long polymer chains.

Synthesis of Heterobifunctional PROTACs and Molecular Glues

Propargyl-PEG3-OH is a highly effective starting material for PROTAC libraries where maintaining aqueous solubility and precise E3 ligase-target spatial proximity is required, avoiding the aggregation issues of alkyl linkers.

High-Yield Bioconjugation and ADC Assembly

In antibody-drug conjugate workflows, the PEG3 spacer ensures the terminal alkyne remains sterically accessible, driving CuAAC click reactions to completion even with bulky monoclonal antibodies .

Hydrophilic Surface Functionalization of Nanoparticles

For drug delivery systems, coupling Propargyl-PEG3-OH to nanoparticle surfaces provides a clickable handle while simultaneously contributing to a hydrophilic hydration shell that resists protein corona formation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

188.1049

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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